molecular formula C15H19ClN2O3 B7873186 3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid

3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid

Cat. No.: B7873186
M. Wt: 310.77 g/mol
InChI Key: VGRQKMRIOWBNPO-UHFFFAOYSA-N
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Description

3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid is an organic compound that features a piperidine ring substituted with a 4-chloroanilino carbonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chloroanilino group: This step involves the reaction of the piperidine derivative with 4-chloroaniline under suitable conditions, often using a coupling reagent.

    Attachment of the propanoic acid moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
  • 3-{[(4-Chloroanilino)carbonyl]amino}-N-propylbenzamide

Uniqueness

3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and propanoic acid moiety differentiate it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)carbamoyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-4-6-13(7-5-12)17-15(21)18-9-1-2-11(10-18)3-8-14(19)20/h4-7,11H,1-3,8-10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRQKMRIOWBNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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